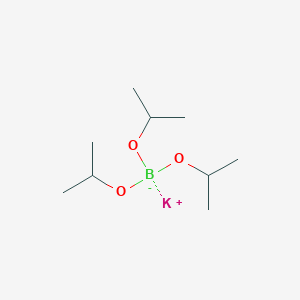
Kaliumbis(triisopropoxy)borat
Übersicht
Beschreibung
Potassium hydro(triisopropoxy)borate is a useful research compound. Its molecular formula is C9H21BKO3 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium hydro(triisopropoxy)borate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium hydro(triisopropoxy)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium hydro(triisopropoxy)borate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reduktionsmittel in der organischen Synthese
Kaliumbis(triisopropoxy)borat ist ein mildes Reduktionsmittel, das besonders effektiv bei der Reduktion von Carbonylgruppen in Aldehyden und Ketonen ist, ohne andere funktionelle Gruppen zu beeinträchtigen. Diese Selektivität macht es wertvoll für komplexe organische Synthesen, bei denen andere funktionelle Gruppen intakt bleiben müssen .
Transformation von Dialkylhaloboranen
Diese Verbindung kann ein Hydrid auf Dialkylhaloborane übertragen, die dann in gemischte Trialkylborane umgewandelt werden können. Dies bietet einen möglichen Weg zur Synthese von gemischten Trialkylcarbinolen oder unsymmetrischen Ketonen, die in verschiedenen chemischen Herstellungsprozessen wichtig sind .
Reduktion von Disulfiden zu Thiolen
Es wurde berichtet, dass this compound sowohl aliphatische als auch aromatische Disulfide leicht zu den entsprechenden Thiolen reduzieren kann. Diese Reaktion ist auf dem Gebiet der Pharmazeutika und Agrochemikalien von Bedeutung, wo Thiole eine Schlüssel-funktionelle Gruppe sind .
Wirkmechanismus
Target of Action
Potassium hydro(triisopropoxy)borate, also known as Potassium triisopropoxyborohydride, is a reducing agent used in various chemical reactions . The primary targets of this compound are the molecules or substances that need to be reduced in a chemical reaction .
Mode of Action
Potassium hydro(triisopropoxy)borate interacts with its targets by donating electrons to them, thereby reducing the targets . This interaction results in the conversion of the target molecules into their reduced forms .
Biochemical Pathways
It’s known that the compound plays a crucial role in the reduction reactions within these pathways . The downstream effects of these reactions can vary widely depending on the specific pathway and the molecules involved .
Pharmacokinetics
As a chemical reagent, it’s likely that its bioavailability and pharmacokinetic properties would depend on factors such as the route of administration and the chemical environment .
Result of Action
The molecular and cellular effects of Potassium hydro(triisopropoxy)borate’s action primarily involve the reduction of target molecules . This can lead to significant changes in the chemical structure and properties of these molecules, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of Potassium hydro(triisopropoxy)borate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other substances in the environment can also impact the compound’s action .
Eigenschaften
InChI |
InChI=1S/C9H21BO3.K/c1-7(2)11-10(12-8(3)4)13-9(5)6;/h7-9H,1-6H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPHVOPLKWDQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(C)C)(OC(C)C)OC(C)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BKO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42278-67-1 | |
| Record name | Potassium hydro(triisopropoxy)borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042278671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium hydro(triisopropoxy)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















